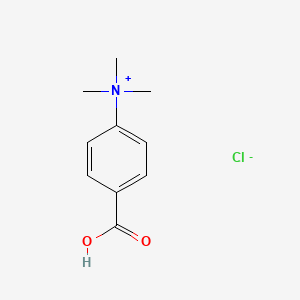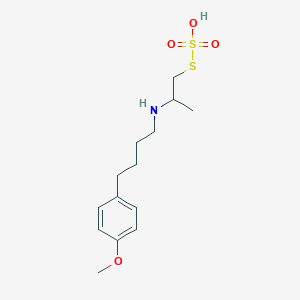
S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate is a complex organic compound with the molecular formula C13H21NO4S2 This compound is characterized by the presence of a thiosulfate group, which is known for its reactivity and versatility in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 4-(p-Methoxyphenyl)butylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with sodium thiosulfate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced monitoring systems can help achieve consistent product quality and minimize production costs.
Análisis De Reacciones Químicas
Types of Reactions
S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate undergoes various types of chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield thiol-containing products.
Substitution: The amino and thiosulfate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of this compound include sulfonate derivatives, thiol-containing compounds, and substituted amines. These products have various applications in chemical synthesis and industrial processes.
Aplicaciones Científicas De Investigación
S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its therapeutic potential in treating certain diseases and conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The compound’s effects are mediated through its binding to target proteins and enzymes, leading to changes in their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate include:
- S-(2-((4-(3-Methoxyphenyl)butyl)amino)ethyl) hydrogen thiosulfate
- S-(3-aminopropyl) hydrogen thiosulfate
- Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration and the presence of the p-methoxyphenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
38914-76-0 |
|---|---|
Fórmula molecular |
C14H23NO4S2 |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
1-methoxy-4-[4-(1-sulfosulfanylpropan-2-ylamino)butyl]benzene |
InChI |
InChI=1S/C14H23NO4S2/c1-12(11-20-21(16,17)18)15-10-4-3-5-13-6-8-14(19-2)9-7-13/h6-9,12,15H,3-5,10-11H2,1-2H3,(H,16,17,18) |
Clave InChI |
ODCRDIUZBXHSBN-UHFFFAOYSA-N |
SMILES canónico |
CC(CSS(=O)(=O)O)NCCCCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


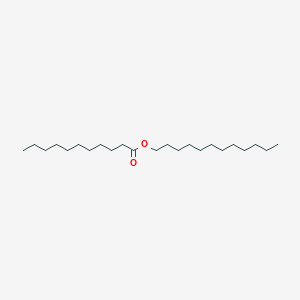

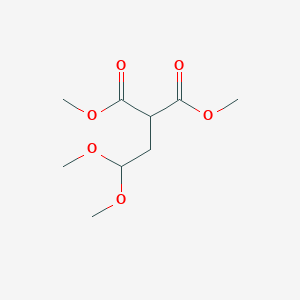
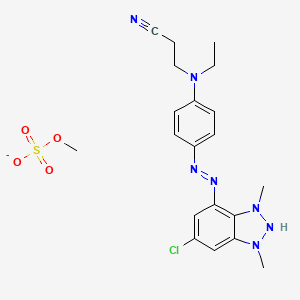

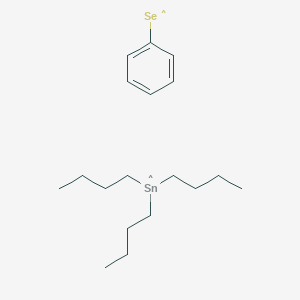
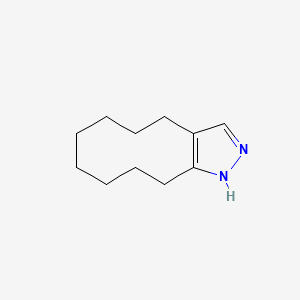
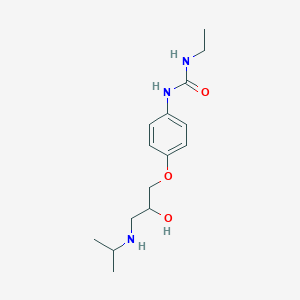


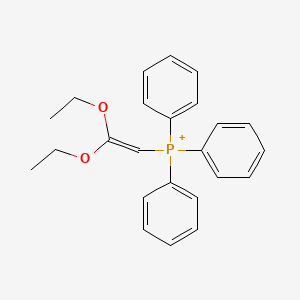
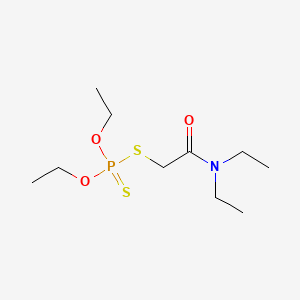
![5-Methyldibenzo[b,d]furan-5-ium tetrafluoroborate](/img/structure/B14673126.png)
